molecular formula C18H18O4 B098840 1,4-bis(4-methoxyphenyl)butane-1,4-dione CAS No. 15982-64-6

1,4-bis(4-methoxyphenyl)butane-1,4-dione

Cat. No.: B098840
CAS No.: 15982-64-6
M. Wt: 298.3 g/mol
InChI Key: FOLNMXLKUHNRFV-UHFFFAOYSA-N
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Description

1,4-bis(4-methoxyphenyl)butane-1,4-dione is an organic compound characterized by the presence of two methoxyphenyl groups attached to a butanedione backbone

Scientific Research Applications

1,4-bis(4-methoxyphenyl)butane-1,4-dione has several scientific research applications:

Safety and Hazards

The safety data sheet for “(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene”, a similar compound, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately .

Future Directions

While specific future directions for “1,4-Bis(4-methoxyphenyl)-1,4-butanedione” are not available, research on similar compounds suggests potential applications in the field of organic light-emitting devices (OLEDs) due to their luminescent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-bis(4-methoxyphenyl)butane-1,4-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

1,4-bis(4-methoxyphenyl)butane-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .

Mechanism of Action

The mechanism of action of 1,4-bis(4-methoxyphenyl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-methoxyphenyl)-1,3-butanedione
  • 1,4-Bis(4-methoxyphenyl)-2,3-diazabuta-1,3-diene
  • 1,3-Bis(2,3-dimethoxyphenyl)-2,3-diazabuta-1,3-diene

Uniqueness

1,4-bis(4-methoxyphenyl)butane-1,4-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of advanced materials .

Properties

IUPAC Name

1,4-bis(4-methoxyphenyl)butane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-21-15-7-3-13(4-8-15)17(19)11-12-18(20)14-5-9-16(22-2)10-6-14/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLNMXLKUHNRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342815
Record name 1,4-Bis(4-methoxyphenyl)-1,4-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15982-64-6
Record name 1,4-Bis(4-methoxyphenyl)-1,4-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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